molecular formula C22H20N4O4S B11597736 Methyl 4-[7-acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate

Methyl 4-[7-acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate

Cat. No.: B11597736
M. Wt: 436.5 g/mol
InChI Key: LTSDSKVSBWCODT-UHFFFAOYSA-N
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Description

Methyl 4-[7-acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate is a complex organic compound featuring a unique triazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the triazino-benzoxazepine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. Key steps include:

    Formation of the Triazino Core: This involves the reaction of a hydrazine derivative with a suitable diketone to form the triazino ring.

    Introduction of the Benzoxazepine Moiety: This step involves the cyclization of the triazino intermediate with an ortho-substituted phenol derivative.

    Acetylation and Sulfanylation:

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving the triazino-benzoxazepine core.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-[7-acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The triazino-benzoxazepine core may mimic natural substrates or inhibitors, thereby modulating biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Triazino-benzoxazepine Derivatives: Compounds with similar core structures but different substituents.

    Benzoxazepine Derivatives: Compounds lacking the triazino ring but containing the benzoxazepine moiety.

    Triazine Derivatives: Compounds containing the triazine ring but lacking the benzoxazepine moiety.

Uniqueness

Methyl 4-[7-acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate is unique due to the combination of the triazino and benzoxazepine rings, along with the specific acetyl and ethylsulfanyl substituents. This unique structure may confer specific biological activities not seen in other related compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 4-(7-acetyl-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)benzoate

InChI

InChI=1S/C22H20N4O4S/c1-4-31-22-23-19-18(24-25-22)16-7-5-6-8-17(16)26(13(2)27)20(30-19)14-9-11-15(12-10-14)21(28)29-3/h5-12,20H,4H2,1-3H3

InChI Key

LTSDSKVSBWCODT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)C(=O)OC)C(=O)C)N=N1

Origin of Product

United States

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